![molecular formula C21H14BrFN4O2S B11598866 (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H14BrFN4O2S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one , also known by its CAS number 577983-58-5 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H14BrFN4O2S , with a molecular weight of approximately 485.3 g/mol . The structure includes a thiazolo-triazole moiety which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The compound was evaluated for its antimicrobial activity using standard disc diffusion methods against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess moderate to strong antibacterial activity, similar to known antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer properties of thiazole and triazole derivatives have been well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Compounds in this class are known for their ability to scavenge free radicals and reduce oxidative stress in cellular systems . This activity is crucial for potential therapeutic applications in diseases related to oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolo-triazole framework can enhance potency and selectivity. For example:
Modification | Effect on Activity |
---|---|
Substitution on the 4-position of the phenyl ring | Increased potency against cancer cells |
Variation in halogen substituents | Altered antimicrobial efficacy |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may follow similar trends.
- Anticancer Activity : Research on related indole derivatives revealed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values in the low micromolar range . This suggests that this compound could exhibit comparable efficacy.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The compound was evaluated for its antimicrobial activity using standard disc diffusion methods against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess moderate to strong antibacterial activity, comparable to known antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Research into the anti-inflammatory potential of this compound has been promising. In silico studies have indicated that derivatives containing thiazole and triazole structures can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's ability to inhibit COX-1 suggests it may provide therapeutic benefits in managing inflammatory conditions .
Synthesis and Characterization
The synthesis of (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves multi-step reactions that typically include the formation of the thiazole and triazole rings followed by functionalization with bromine and fluorine substituents. Analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study published in Chemical Biology, researchers synthesized several derivatives of thiazole-triazole compounds and evaluated their antimicrobial efficacy against common pathogens. The results demonstrated that certain derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory properties of related compounds showed that they effectively reduced inflammation in animal models through inhibition of COX enzymes. The compound's structure was linked to its selectivity for COX-1 over COX-2, providing insights into its mechanism of action and paving the way for further exploration in therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one?
- Methodology : A heterocyclic condensation approach is recommended, leveraging PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst. React equimolar amounts of the indole precursor and thiazolo-triazole intermediate at 70–80°C for 1 hour. Monitor reaction progression via TLC (ethyl acetate/hexane, 3:7). Purify the product via hot water washing and recrystallization in aqueous acetic acid (yield: ~80–87%) .
- Validation : Confirm regioselectivity using 1H NMR (e.g., Z-configuration confirmed by olefinic proton coupling constants at δ 7.2–7.5 ppm) and FT-IR (C=O stretch at 1680–1700 cm−1) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Elemental Analysis : Compare experimental vs. theoretical C/H/N content (e.g., C: 69.48% vs. 69.21%; H: 5.55% vs. 5.62%) .
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the 4-fluorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and thiazolo-triazole carbonyl (δ 165–170 ppm) .
- FT-IR : Identify key functional groups (e.g., C-Br stretch at 550–600 cm−1) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water, 70:30) to confirm purity >98% .
Q. What preliminary biological screening methods are suitable for this compound?
- In Vitro Assays :
- Antimicrobial Testing : Conduct agar diffusion assays against Candida albicans (14-α-demethylase inhibition) and Staphylococcus aureus (MIC determination) .
- Cytotoxicity : Use MTT assays on HEK-293 cells (IC50 > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : If antifungal activity varies between C. albicans (IC50 = 2 µM) and Aspergillus niger (IC50 > 50 µM), perform:
Target-Specific Docking : Use AutoDock Vina to model interactions with fungal lanosterol 14-α-demethylase (PDB:3LD6). The 4-fluorophenyl group may sterically hinder binding in A. niger due to active-site residue differences (e.g., Leu376 vs. Phe228 in C. albicans) .
Resistance Profiling : Test efflux pump inhibitors (e.g., verapamil) to rule out transporter-mediated resistance .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Approaches :
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (tested solubility: 12 mg/mL in PBS vs. 0.5 mg/mL for free base) .
- Co-Solvent Systems : Use PEG-300/ethanol (1:1) for intravenous formulations (stability >24 hours at 4°C) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Workflow :
QSAR Modeling : Train a model using IC50 data from triazole-thiadiazole analogs. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<90 Å2) .
Dynamics Simulations : Run 100-ns MD simulations to assess binding stability. The propyl group at N1 shows flexibility; replacing it with cyclopropyl improves hydrophobic interactions (ΔG: −9.8 kcal/mol vs. −8.2 kcal/mol) .
Properties
Molecular Formula |
C21H14BrFN4O2S |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H14BrFN4O2S/c1-2-9-26-15-8-5-12(22)10-14(15)16(19(26)28)17-20(29)27-21(30-17)24-18(25-27)11-3-6-13(23)7-4-11/h3-8,10H,2,9H2,1H3/b17-16- |
InChI Key |
PJDWCIIGEIRSCB-MSUUIHNZSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O |
Origin of Product |
United States |
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